![molecular formula C11H21NO B1531921 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol CAS No. 1602000-85-0](/img/structure/B1531921.png)
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Overview
Description
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexylamino group attached to a cyclobutan-1-ol structure, making it a unique molecule with interesting properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohexanone: One common synthetic route involves the hydrogenation of cyclohexanone to produce cyclohexanol, which is then reacted with ammonia to form cyclohexylamine. This cyclohexylamine is subsequently reacted with formaldehyde to yield this compound.
Alkylation of Cyclohexanol:
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Catalysts such as cobalt or nickel-based compounds are often used to facilitate the hydrogenation and amination reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form amines or amides.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclobutanone, cyclobutanoic acid.
Reduction Products: Cyclohexylamine derivatives, amides.
Substitution Products: Halogenated cyclohexylamines, cyclohexylamino ethers.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, potentially useful in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Cyclohexylamine: A closely related compound with similar reactivity but lacking the cyclobutan-1-ol moiety.
Cyclobutanol: A compound with a similar cyclobutan-1-ol structure but without the cyclohexylamino group.
Cyclohexanol: A compound with a cyclohexanol structure, used in the synthesis of cyclohexylamine.
Uniqueness: 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is unique due to its combination of cyclohexylamino and cyclobutan-1-ol groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
1-[(cyclohexylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(7-4-8-11)9-12-10-5-2-1-3-6-10/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNATZKIPJDRDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)
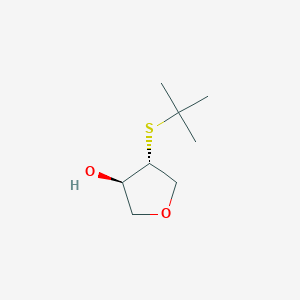
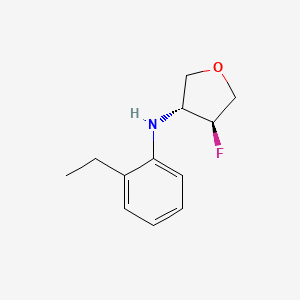
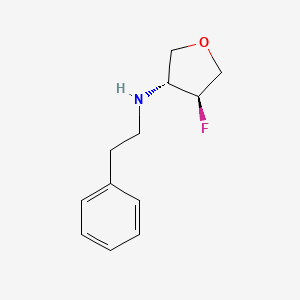
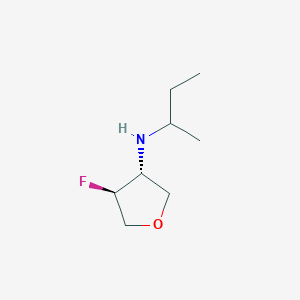
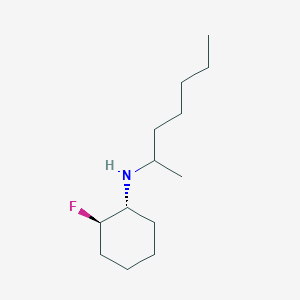
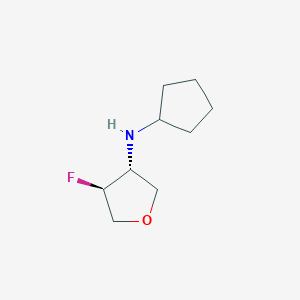
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
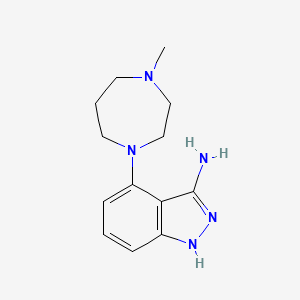
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)
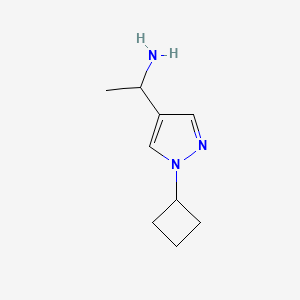
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)
